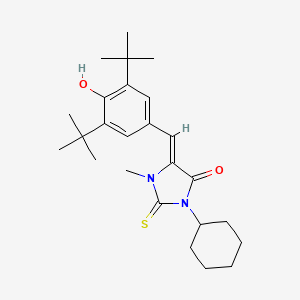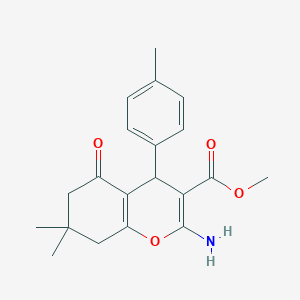![molecular formula C16H15ClN2O2S B11588466 (5Z)-5-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11588466.png)
(5Z)-5-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-5-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzylidene group, a thioxoimidazolidinone core, and a prop-2-yn-1-yloxy substituent, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylidene Intermediate: The reaction between 3-chloro-4-hydroxybenzaldehyde and propargyl bromide in the presence of a base such as potassium carbonate to form the propargyloxybenzaldehyde intermediate.
Cyclization: The intermediate is then reacted with propyl isothiocyanate and a suitable base to form the thioxoimidazolidinone ring.
Final Condensation: The final step involves the condensation of the thioxoimidazolidinone intermediate with the propargyloxybenzaldehyde intermediate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(5Z)-5-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group in the benzylidene moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.
Biology: It may serve as a probe for studying biological processes, particularly those involving enzyme interactions and cellular signaling pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of (5Z)-5-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5Z)-5-[3-chloro-4-(methoxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one: Similar structure but with a methoxy group instead of a prop-2-yn-1-yloxy group.
(5Z)-5-[3-chloro-4-(ethoxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one: Similar structure but with an ethoxy group instead of a prop-2-yn-1-yloxy group.
Uniqueness
The presence of the prop-2-yn-1-yloxy group in (5Z)-5-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one imparts unique chemical properties, such as increased reactivity and potential for further functionalization. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H15ClN2O2S |
|---|---|
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
(5Z)-5-[(3-chloro-4-prop-2-ynoxyphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C16H15ClN2O2S/c1-3-7-19-15(20)13(18-16(19)22)10-11-5-6-14(12(17)9-11)21-8-4-2/h2,5-6,9-10H,3,7-8H2,1H3,(H,18,22)/b13-10- |
Clé InChI |
RBAVZCKUYZWGAI-RAXLEYEMSA-N |
SMILES isomérique |
CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC#C)Cl)/NC1=S |
SMILES canonique |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC#C)Cl)NC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-5-bromo-3-[2-[(3-hydroxyphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11588385.png)
![1-[2-(4-Methylphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B11588387.png)
![N-(2-methoxyphenyl)-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B11588390.png)

![prop-2-en-1-yl 8-methyl-4-oxo-6-(4-propoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11588404.png)
![2-[(2-furylmethyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11588408.png)
![2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11588416.png)
![(5Z)-2-(3-chlorophenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11588423.png)
![2-{3-Bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11588431.png)
![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11588435.png)

![6-[(E)-2-phenylethenyl]-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11588440.png)
![(6Z)-3-(4-chlorophenyl)-6-[4-(diethylamino)benzylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11588445.png)
![methyl {4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11588461.png)
